molecular formula C25H28N4O3 B2483087 Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate CAS No. 1251623-88-7

Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate

Cat. No. B2483087
M. Wt: 432.524
InChI Key: JOFCZDSJMWUHQZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules characterized by the presence of a benzothiophene core, which is often found in compounds with significant biological activity. This compound's structure suggests potential applications in materials science, pharmaceuticals, and organic chemistry research due to its unique combination of functional groups.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors. For instance, the synthesis of complex molecules often begins with aniline derivatives, which are then subjected to various reactions including N-alkylation, carbamoylation, and cyclization processes (R. Vaid et al., 2014). These steps are crucial for introducing different functional groups and achieving the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is often characterized by X-ray crystallography. These analyses reveal the spatial arrangement of atoms, crucial for understanding the compound's reactivity and interactions. For instance, crystal structure studies of similar compounds show the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the crystal structure (Vasu et al., 2004).

Safety And Hazards

Safety information, toxicity, and hazards associated with handling this compound should be assessed based on available literature. Proper precautions should be taken during synthesis, handling, and disposal.


Future Directions

Future research could focus on:



  • Investigating its biological activity and potential therapeutic applications.

  • Exploring modifications to enhance its pharmacological properties.

  • Developing scalable synthetic routes for practical applications.


properties

IUPAC Name

ethyl 4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-4-32-25(31)18-9-11-19(12-10-18)28-22-20-13-8-16(2)27-23(20)26-15-21(22)24(30)29-14-6-5-7-17(29)3/h8-13,15,17H,4-7,14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFCZDSJMWUHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

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